molecular formula C13H12BrNO4 B11575517 Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B11575517
M. Wt: 326.14 g/mol
InChI Key: HZWOVONKBRHZSO-UHFFFAOYSA-N
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Description

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromine atom attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate typically involves the following steps:

    Bromination: The starting material, 1-benzofuran-2-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the benzofuran ring.

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylamino group at the 3-position.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the ethyl ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Oxidation Reactions: Oxidation of the acetylamino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding nitro compound.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted benzofuran derivatives.

    Reduction: Corresponding amine derivatives.

    Oxidation: Corresponding nitro derivatives.

Scientific Research Applications

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 3-(acetylamino)-1-benzofuran-2-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    Ethyl 3-(amino)-5-bromo-1-benzofuran-2-carboxylate: Lacks the acetyl group, which affects its hydrogen bonding capabilities and biological properties.

    Ethyl 3-(acetylamino)-5-chloro-1-benzofuran-2-carboxylate: Contains a chlorine atom instead of bromine, leading to differences in halogen bonding and reactivity.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both acetylamino and bromine groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-3-18-13(17)12-11(15-7(2)16)9-6-8(14)4-5-10(9)19-12/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

HZWOVONKBRHZSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)C

Origin of Product

United States

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